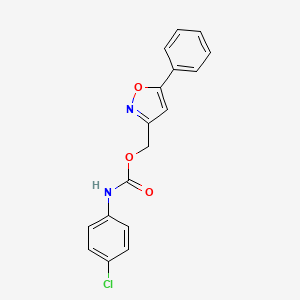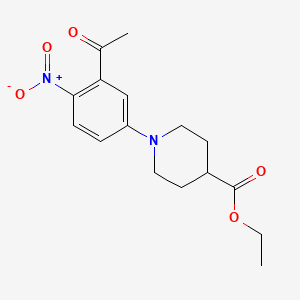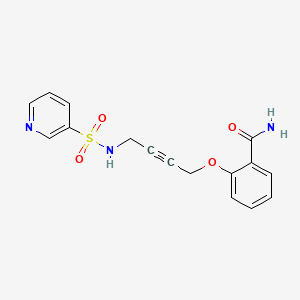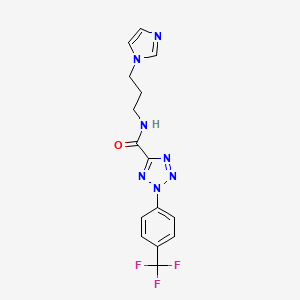
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(3-methoxyphenyl)isoxazol-3-yl]methanol” is a compound that has a molecular formula of C11H11NO3 and a molecular weight of 205.21 . Another related compound is “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” with a molecular formula of C11 H12 N2 O2 and a molecular weight of 204.23 .
Molecular Structure Analysis
The molecular structure of the related compound “{[5-(3-methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is represented by the SMILES notation: COc1cccc(c1)c1cc(CN)no1 .
Applications De Recherche Scientifique
Alzheimer's Disease Research
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide and its derivatives have been studied for their potential therapeutic effects in Alzheimer's disease. Compounds structurally related to this chemical, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have shown promising results in inhibiting histone deacetylase 6 (HDAC6). This inhibition leads to a decrease in tau protein phosphorylation and aggregation, which are key pathological features of Alzheimer's disease. The compound also exhibits neuroprotective activities by inducing ubiquitination and has shown potential in improving learning and memory impairments in animal models, indicating its therapeutic promise for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).
Antidiabetic Research
In the realm of antidiabetic research, related compounds to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have been synthesized and evaluated for their potential as antihyperglycemic agents. For instance, derivatives like 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297) were identified as promising candidates for treating diabetes mellitus due to their significant antihyperglycemic effects (M. Nomura et al., 1999).
Antiviral Research
The compound and its structural analogues have also been explored for antiviral applications. A study focused on synthesizing benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activities. Some synthesized compounds showed notable antiviral activities against the H5N1 subtype of the influenza virus, highlighting the potential of these compounds in treating avian influenza and contributing to the broader field of antiviral research (A. Hebishy et al., 2020).
Propriétés
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-14-6-4-5-12(9-14)17-10-13(24-27-17)11-23-18(25)15-7-2-3-8-16(15)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPZAHZJQIZUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388160.png)
![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)
![2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2388163.png)

![(9s,10s)-13-((E)-(4-(dimethylamino)benzylidene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2388166.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)
![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2388176.png)

